molecular formula C12H12O B14612774 3-Methyl-1-phenylpenta-2,4-dien-1-one CAS No. 57767-42-7

3-Methyl-1-phenylpenta-2,4-dien-1-one

Cat. No.: B14612774
CAS No.: 57767-42-7
M. Wt: 172.22 g/mol
InChI Key: JUTLBBMIGDJNLJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpenta-2,4-dien-1-one is an organic compound with the molecular formula C12H12O It is a conjugated enone, characterized by the presence of a phenyl group and a methyl group attached to a penta-2,4-dien-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpenta-2,4-dien-1-one typically involves the mixed aldol condensation reaction. This reaction is carried out by treating benzaldehyde with acetone in the presence of a strong base such as sodium hydroxide (NaOH) at room temperature. The resulting benzalacetone is then coupled with various substituted aldehydes to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the conjugated system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-Methyl-1-phenylpenta-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In antiviral applications, it binds to viral coat proteins, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its conjugated system allows for various chemical transformations, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

57767-42-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-methyl-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C12H12O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-9H,1H2,2H3

InChI Key

JUTLBBMIGDJNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C=C

Origin of Product

United States

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